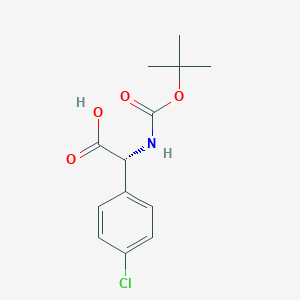

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid

Overview

Description

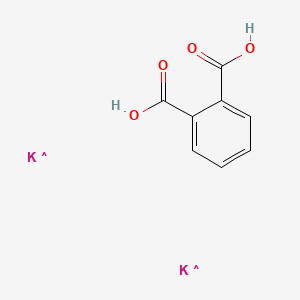

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, commonly referred to as tBOC-Cl-PAA, is an organic compound belonging to the class of carboxylic acids. It is a versatile building block used in a variety of synthetic organic chemistry applications. It is a chiral compound with two enantiomers, (R)-tBOC-Cl-PAA and (S)-tBOC-Cl-PAA. It is used in the synthesis of peptides, peptidomimetics, and other bioactive molecules, as well as in the synthesis of small-molecule drugs. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Scientific Research Applications

Synthesis and Characterization

Nonaqueous Determination of the Tert-Butyloxycarbonyl Group : This research highlights a method for cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, which is fundamental in peptide synthesis. The method uses perchloric acid in acetic acid for cleavage and sodium methylate for back titration, offering a rapid and simple approach for determining the tert-butyloxycarbonyl derivative (S. Ehrlich-Rogozinski, 1974).

Preparative Liquid Chromatographic Separation of Isomers : Demonstrates a method for the chiral resolution of 4-amino-3-(4-chlorophenyl)butyric acid isomers, relevant for the purification of compounds related to (R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid. The technique involves derivatization and chromatography on silica gel, highlighting the importance of these compounds in synthesizing enantiomerically pure substances (C. Vaccher et al., 1991).

Chemical Reactions and Mechanisms

Optimization of Advanced Oxidation Process : A study on the degradation of 2–4 Dichlorophenoxyacetic acid, a compound structurally related to (R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, using a novel combination of advanced oxidation processes. This research provides insights into environmental protection and the degradation of similar compounds in aqueous solutions (J. Mehralipour, M. Kermani, 2021).

Applications in Material Science

Synthesis and Properties of Amino Acid-Based Polyacetylenes : Focuses on the synthesis and polymerization of novel amino acid-derived acetylene monomers, including those related to (R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid. The study explores the properties of the formed polymers, contributing to the development of materials with specific optical and structural characteristics (Guangzheng Gao, F. Sanda, T. Masuda, 2003).

properties

IUPAC Name |

(2R)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZONJNNLTAGSHB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427446 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid | |

CAS RN |

53994-85-7 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

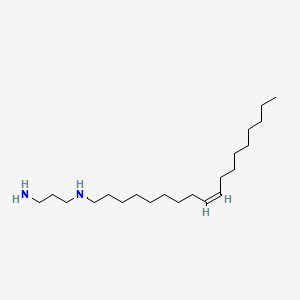

![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)